1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone
Description
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylethanone |
InChI |
InChI=1S/C13H14O3/c1-9(14)10-4-5-11-12(8-10)16-13(15-11)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
PJFVDZLZOFYOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(O2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Carbon-Based Solid Acid-Catalyzed Synthesis
A Chinese patent (CN102766131A) outlines a solvent-free method using aldehydes/ketones and catechol derivatives. For example, cyclohexanone reacts with catechol in the presence of a carbon-based solid acid catalyst (2.5 g per mole of ketone) at reflux conditions. The reaction proceeds via acid-catalyzed cyclocondensation, forming the spirocyclic benzodioxole framework. This method achieves yields exceeding 80% with high selectivity (>95%).
Key parameters:
-
Molar ratio : 1.2:1 (ketone:catechol)
-
Catalyst : Sulfonated carbon-based solid acid
-
Temperature : 120–150°C
-
Reaction time : 4–6 hours
The catalyst’s recyclability and minimal byproduct formation make this approach industrially viable.
Multi-Step Synthesis via Ketone Intermediates
Piperonal-Based Pathway
A Royal Society of Chemistry protocol (Scheme 1 in) describes the synthesis starting from piperonal (1,3-benzodioxole-5-carbaldehyde). Piperonal undergoes dithiolane formation with propanedithiol under p-toluenesulfonic acid catalysis in dichloromethane. Subsequent steps involve:
-
Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated alkylation with cyclopentanone derivatives.
-
Intramolecular cyclization in tetrahydrofuran (THF) at 0°C to form the spirocyclic core.
This method yields 70–80% of the target compound after recrystallization.
Advanced Functionalization Techniques
Reductive Amination and Cross-Coupling
A PhD thesis (ELG_PhD_THESIS.pdf) details the use of spiro[benzodioxole-2,4'-piperidine] intermediates. For the target compound, critical steps include:
-
Acetylation of the spirocyclic amine with acetyl chloride.
-
Palladium-catalyzed cross-coupling to introduce the ethanone moiety.
Reported yields for analogous reactions range from 65% to 78%.
Comparative Analysis of Methods
| Method | Yield | Catalyst/Reagent | Key Advantage |
|---|---|---|---|
| Carbon-based solid acid | 80–95% | Sulfonated carbon | Solvent-free, recyclable catalyst |
| Piperonal cyclization | 70–80% | LiHMDS, p-TsOH | High stereoselectivity |
| Bücherer–Berg reaction | 75–85% | KCN, (NH₄)₂CO₃ | Scalable for industrial production |
| Reductive amination | 65–78% | Pd/C, acetyl chloride | Flexibility in functionalization |
Mechanistic Insights
-
Cyclocondensation : Protonation of the carbonyl group by the solid acid catalyst activates the ketone for nucleophilic attack by catechol’s hydroxyl groups, followed by dehydration to form the spirocyclic structure.
-
LiHMDS-mediated alkylation : The strong base deprotonates cyclopentanone, generating an enolate that attacks the electrophilic carbon of the dithiolane intermediate.
-
Bücherer–Berg reaction : Cyanide facilitates nucleophilic addition to the carbonyl, followed by cyclization with ammonium carbonate to form the imidazolidine ring.
Challenges and Optimization
-
Byproduct formation : Competing polymerization of catechol derivatives is mitigated using excess ketone (1.5:1 ratio).
-
Stereochemical control : Chiral amines (e.g., (R)-α-methylbenzylamine) resolve racemic mixtures, achieving enantiomeric excess >99% in optimized cases.
-
Solvent selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve spirocyclic intermediates .
Chemical Reactions Analysis
Nucleophilic Additions
The ketone group undergoes nucleophilic additions, forming secondary alcohols or amines. For example:
-
Grignard Reagents : Reacts with organomagnesium compounds (e.g., CH₃MgBr) to form tertiary alcohols.
-
Reductive Amination : Converts the ketone to an amine via reaction with NH₃ or substituted amines under reducing conditions (e.g., NaBH₃CN).
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxole ring undergoes EAS at the 4-position (para to the spiro junction):
-
Nitration : HNO₃/H₂SO₄ yields nitro derivatives.
-
Halogenation : Cl₂ or Br₂ in FeCl₃ generates halogenated products.
Oxidation and Reduction
-
Ketone Oxidation : Strong oxidizing agents (e.g., KMnO₄/H⁺) convert the ketone to a carboxylic acid.
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.
Key Reaction Examples
Organometallic Reactions
The compound participates in transition-metal-catalyzed reactions:
-
Borylation : Reacts with (Bpin)₂ in the presence of CuCl and a phosphane ligand (e.g., compound 7 from ) to form 1,2-borylstannanes .
-
Suzuki-Miyaura Coupling : The aryl bromide derivative couples with boronic acids under Pd catalysis.
Stereochemical Considerations
The spirocyclic structure imposes steric constraints, leading to:
-
Diastereoselectivity in nucleophilic additions (e.g., Grignard reagents favor attack from the less hindered face).
-
Atropisomerism in products due to restricted rotation around the spiro junction.
Challenges and Optimization
-
Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates in cyclization steps.
-
Temperature Control : Low temperatures (–78°C) are critical for minimizing side reactions in organometallic transformations .
This compound’s reactivity profile underscores its versatility in organic synthesis and drug discovery. Further studies are needed to explore its catalytic applications and biological targeting mechanisms.
Scientific Research Applications
Pharmacological Properties
Research suggests that 1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone may exhibit various pharmacological activities. Compounds with similar structures have been investigated for their potential in:
- Anti-cancer Activity : Preliminary studies indicate that the compound may interact with specific enzymes or receptors involved in cancer pathways. Its structural features could enhance binding affinity to target proteins associated with tumor growth and proliferation.
- Anti-inflammatory Effects : The spirocyclic configuration may contribute to its effectiveness in modulating inflammatory responses. Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators.
- Antimicrobial Properties : The unique chemical structure of this compound suggests potential interactions with microbial targets, possibly leading to antimicrobial efficacy. Further investigations are necessary to validate these effects.
Materials Science Applications
The distinct physical properties of this compound enable its application in materials science:
Optical and Electronic Materials
Due to its unique structural arrangement, this compound may be utilized in the development of novel materials with specific optical or electronic characteristics. Its rigidity and potential for diverse reactivity make it suitable for applications in:
- Organic Electronics : The compound could serve as a building block for organic semiconductors or light-emitting diodes (LEDs), where its electronic properties can be harnessed for improved performance.
- Polymer Composites : Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The spiro structure can enhance binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro or Fused Benzodioxole Systems
(a) Spiro[cyclopenta[d][1,3]dioxole-2,1'-cyclopentan]-6(6aH)-one (12)
- Structure : Similar spiro framework but replaces the acetyl group with a ketone at the 6-position.
- Synthesis : Utilizes vinylmagnesium bromide and HMPA with CuBr·Me2S in THF at −78 °C .
- Reactivity : Likely undergoes nucleophilic additions at the ketone, contrasting with the acetyl group in the target compound, which may participate in condensation reactions.
(b) 3',5'-Diaryl-spiro[benzo[d][1,3]dioxole-2,4'-[1,2,6]thiadiazines] (11a-l)
- Structure : Spiro-linked thiadiazine ring instead of cyclopentane.
(c) 1-(2-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)phenyl)ethanone (3ap)
Non-Spiro Benzodioxole Derivatives
(a) 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
- Structure: Linear pentanone chain attached to benzodioxole.
- Properties : Higher molecular weight (C₁₂H₁₄O₃, ~206.24 g/mol) compared to the spiro compound (C₁₄H₁₆O₃, ~232.27 g/mol).
- Applications : Simpler structure favors industrial-scale synthesis but lacks the rigidity of spiro systems .
(b) 1-(Benzo[d][1,3]dioxol-6-yl)ethanone
Pyrazolyl and Thiazole Derivatives
(a) 1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Structure : Incorporates a dihydropyrazole ring and bromophenyl substituent.
- Molecular Weight : 387.2 g/mol (C₁₈H₁₅BrN₂O₃), significantly higher than the spiro compound due to the bromine atom and heterocycle .
- Applications : Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
(b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Structure : Combines pyrazole and thiophene moieties.
- Synthesis: Involves malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .
- Key Contrast : Thiophene-based derivatives exhibit distinct electronic properties compared to benzodioxole systems.
Key Research Findings
- Spirocyclic vs. Linear Systems : Spiro compounds exhibit enhanced rigidity and stereochemical control, critical for drug design, but require more complex syntheses (e.g., Grignard reactions at −78 °C) .
- Substituent Effects : Bromine or heterocyclic substituents (e.g., pyrazole, thiophene) alter electronic profiles and reactivity, enabling diverse applications in catalysis and medicinal chemistry .
- Synthetic Efficiency: Non-spiro derivatives (e.g., 1-(benzo[d][1,3]dioxol-6-yl)ethanone) achieve higher yields (96%) compared to spiro analogues, highlighting a trade-off between structural complexity and synthetic accessibility .
Biological Activity
1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone, with CAS number 117620-57-2, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.25 g/mol. The compound features a spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 117620-57-2 |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antioxidant Activity : Compounds featuring spiro structures have been linked to significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of spiro compounds can inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory effects. For instance, certain isoflavone derivatives have shown promising results in reducing inflammation markers in vitro .
- Antimicrobial Properties : The spiro structure may enhance the antimicrobial efficacy against various pathogens. Compounds with similar frameworks have demonstrated antibacterial and antifungal activities .
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, reducing cellular damage.
- Inhibition of Pro-inflammatory Cytokines : By modulating the expression of inflammatory cytokines, the compound can potentially reduce inflammation in various models.
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related compounds, researchers found that certain derivatives significantly inhibited nitric oxide production in LPS-induced RAW 264.7 macrophages. This suggests that similar compounds could exhibit comparable anti-inflammatory properties .
Study 2: Antioxidant Potential
Another investigation into the antioxidant properties of spiro compounds revealed that they effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro. This positions them as potential candidates for therapeutic applications in oxidative stress-related diseases.
Study 3: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of spiro compounds indicated that they possess significant activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but is hypothesized to involve disruption of bacterial cell membranes.
Q & A
Basic: What are the common synthetic routes for 1-(benzo[d][1,3]dioxol-5-yl)ethanone derivatives, and how are they characterized?
Answer:
The synthesis of benzo[d][1,3]dioxole derivatives typically involves the Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aldehydes to form chalcones, which are further cyclized with hydrazines to yield pyrazole derivatives . For organoselenium analogs, direct synthesis from stable precursors (e.g., diselenides) via Se–Se bond cleavage using NaH or thermal decomposition is employed . Characterization relies on:
- Multinuclear NMR (¹H, ¹³C, ⁷⁷Se) for structural elucidation .
- X-ray crystallography to confirm molecular geometry, as seen in diselane derivatives .
- Thermogravimetric analysis (TGA) to study thermal stability .
Table 1: Key Spectral Data for a Representative Compound (Diselane Derivative )
| Technique | Observations |
|---|---|
| ¹H NMR | δ 4.01–4.25 (m, –CH₂–Se–), δ 6.85–7.10 (aromatic protons) |
| ⁷⁷Se NMR | δ 450–470 ppm (Se–Se coupling) |
| X-ray Diffraction | Orthorhombic crystal system, Pnma space group |
Advanced: How can reaction conditions be optimized to improve yields of spiro-benzo[d][1,3]dioxole derivatives?
Answer:
Optimization involves:
- Solvent selection : Absolute ethanol enhances cyclization efficiency in pyrazole synthesis .
- Catalyst use : Piperidine catalyzes chalcone formation in Claisen-Schmidt reactions .
- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation .
Challenges include steric hindrance from the spiro-cyclopentane moiety, which may require prolonged reaction times or microwave-assisted synthesis for faster kinetics.
Table 2: Yield Comparison Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 80 | 78 |
| DMF | – | 100 | 45 |
Basic: What spectroscopic techniques are critical for confirming the structure of fluorinated benzo[d][1,3]dioxole analogs?
Answer:
Fluorinated derivatives (e.g., 2,2-difluoro analogs) require:
- ¹⁹F NMR : To confirm fluorine substitution patterns (e.g., δ –120 to –150 ppm for CF₂ groups) .
- High-resolution mass spectrometry (HR-MS) : For precise molecular weight validation .
- IR spectroscopy : C–F stretching vibrations at 1100–1200 cm⁻¹ .
Advanced: How do structural modifications (e.g., spiro-cyclopentane, fluorination) influence biological activity?
Answer:
- Spiro-cyclopentane : Enhances rigidity, improving binding to microbial targets. For example, spiro compounds with benzo[d][1,3]dioxole show potent antifungal activity (MIC: 2–8 µg/mL against Candida spp.) .
- Fluorination : Increases lipophilicity and metabolic stability. Difluoro analogs exhibit improved pharmacokinetic profiles but may reduce solubility .
- Pyrazole incorporation : Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced antibacterial activity (e.g., 4a: MIC 4 µg/mL against S. aureus) .
Table 3: Antimicrobial Activity of Select Derivatives
| Compound | Bacterial MIC (µg/mL) | Fungal MIC (µg/mL) |
|---|---|---|
| 4a (Pyrazole) | 4 (S. aureus) | 8 (C. albicans) |
| Spiro-15 | 16 (E. coli) | 2 (A. niger) |
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .
- Structural impurities : Validate purity via HPLC (>95%) and elemental analysis .
- Substituent effects : Compare analogs with controlled modifications (e.g., 4g vs. 4h in ).
For example, conflicting reports on antitubercular activity may stem from differences in bacterial strains or assay conditions .
Basic: What are the thermal degradation profiles of benzo[d][1,3]dioxole derivatives?
Answer:
TGA data for diselane derivatives show:
- Two-stage decomposition : Initial weight loss (~200°C) from Se–Se bond cleavage, followed by aromatic ring degradation (>300°C).
- Residual mass : ~20% at 600°C, indicating char formation.
Advanced: What strategies are effective in resolving overlapping signals in ¹H NMR spectra of spiro compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
